molecular formula C8H16OSi B083444 5-(Trimethylsilyl)-4-pentyn-1-ol CAS No. 13224-84-5

5-(Trimethylsilyl)-4-pentyn-1-ol

Cat. No. B083444
CAS RN: 13224-84-5
M. Wt: 156.3 g/mol
InChI Key: LIHAMNSEAAPIRM-UHFFFAOYSA-N
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Description

5-(Trimethylsilyl)-4-pentyn-1-ol is a chemical compound that contains a trimethylsilyl group. This group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule . The trimethylsilyl group is characterized by chemical inertness and a large molecular volume, which makes it useful in a number of applications .

Scientific Research Applications

  • Organic Chemical Synthesis

    • 1-Chloro-5-trimethylsilyl-4-pentyne is used as an organic chemical synthesis intermediate .
    • The specific methods of application or experimental procedures were not detailed in the source .
    • The outcomes of this application are not specified in the source .
  • Synthesis of AlAs, GaAs, and InAs

    • Tris(trimethylsilyl)arsane is used in the synthesis of AlAs, GaAs, and InAs.
    • The synthesis involves the reactions of (Me3Si)3As with group III halides.
    • The outcomes of this application are the formation of AlAs, GaAs, and InAs.
  • Formation of Tri- and Tetraferrioarsonium Salts

    • Tris(trimethylsilyl)arsane reacts with CpFe(O)2Cl to form tetraferrioarsonium chloride, which can be converted into tetraphenylborate.
    • This reaction demonstrates its role in organometallic ligand formation and hydrolysis.
  • Creation of Novel Compounds with As–N Bonds

    • Dehydrohalogenation of specific arsanes with DBU yields compounds containing an As–N double bond.
    • Tris(trimethylsilyl)arsane is pivotal in this synthesis, highlighting its role in creating new molecular structures.
  • Formation and Decomposition of Trialkylsilyl Arsenates and Arsenites

    • This compound is used to prepare tris(trialkylsilyl) arsenates (V) from arsenic acid and hexaalkyldisilazanes.
    • It underscores its significance in studying the stability and transformation of arsenic compounds.
  • Synthesis of Alkyl- and Aryl- (2,2-dimethylpropionyl)trimethylsilylarsanes

    • Tris(trimethylsilyl)arsane reacts with 2,2-dimethylpropionyl chloride in various solvents, forming compounds with potential applications in organic chemistry and materials science.
  • Alcohol Protection

    • Trimethylsilyl groups are often used in organic chemistry to protect alcohols during chemical reactions .
    • The alcohol is converted into a trimethylsilyl ether, which can resist a variety of reaction conditions .
    • After the reaction, the protecting group can be removed to regenerate the alcohol .
  • Gas Chromatography and Mass Spectrometry

    • Trimethylsilyl groups can be added to non-volatile compounds to make them more volatile .
    • This increases their suitability for analysis by gas chromatography or mass spectrometry .
  • Synthesis of Novel Compounds

    • Trimethylsilyl chloride is used to derivatize certain alcohols, phenols, or carboxylic acids .
    • This results in the formation of trimethylsiloxy groups on the molecule .
  • Use as a Radical-Based Reagent

    • Tris(trimethylsilyl)silane, a related compound, has been used in radical reductions, hydrosilylation, and consecutive radical reactions .
  • Endcapping in Chromatography

    • In chromatography, derivatization of accessible silanol groups in a bonded stationary phase with trimethylsilyl groups is referred to as endcapping .
    • This process improves the stability and performance of the stationary phase .
  • NMR Spectroscopy

    • In NMR spectroscopy, signals from atoms in trimethylsilyl groups in compounds will commonly have chemical shifts close to the tetramethylsilane reference peak at 0 ppm .
    • This makes trimethylsilyl groups useful for internal standards in NMR spectroscopy .
  • Isolation of Reactive Molecules

    • Very reactive molecules can be isolated when enveloped by bulky trimethylsilyl groups .
    • This effect can be observed in tetrahedranes .
  • Promotion of Asymmetric Induction

    • The tri(trimethylsilyl)silyl group (TTMSS or TMS3Si) is a “super” silyl group that has been used as a temporary substituent promoting asymmetric induction .
    • One potential application is its use in a diastereoselective one-pot reaction involving two sequential Mukaiyama aldol reactions .
  • Polymer and Material Science

    • Tris(trimethylsilyl)silane has found multiple applications in organic synthesis as well as in polymers and material science .
  • Radical-Based Reagent

    • Tris(trimethylsilyl)silane has been used as a radical-based reagent in organic chemistry .
    • It has been used in radical reductions, hydrosilylation, and consecutive radical reactions .

properties

IUPAC Name

5-trimethylsilylpent-4-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16OSi/c1-10(2,3)8-6-4-5-7-9/h9H,4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIHAMNSEAAPIRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375384
Record name 5-(Trimethylsilyl)-4-pentyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trimethylsilyl)-4-pentyn-1-ol

CAS RN

13224-84-5
Record name 5-(Trimethylsilyl)-4-pentyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Trimethylsilyl-4-pentyn-1-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
S Ma, F Liu, E Negishi - Tetrahedron letters, 1997 - Elsevier
… To explore the scope of this promising reaction as well as to delineate the effects of some reaction parameters, the reactions of 5-trimethylsilyl-4-pentyn-1-ol with various aluminum …
Number of citations: 34 www.sciencedirect.com
C Nataro - 2018 - … .s3.amazonaws.com
The efficiency of various gold compounds containing bis (phosphino) ferrocene ligands for catalyzing various ring closing reactions was examined. There are five common, …
J Bolton, J Rzayev - Macromolecules, 2014 - ACS Publications
Polystyrene–poly(methyl methacrylate)–polylactide (PS–PMMA–PLA) triblock bottlebrush copolymer with nearly symmetric volume fractions was synthesized by grafting from a …
Number of citations: 67 pubs.acs.org
TA Michaels, OF Pritchard, JS Dell… - Journal of …, 2019 - Elsevier
The efficiency of various gold compounds containing bis(phosphino)ferrocene ligands for catalyzing ring-closing reactions was examined. Six commercially available bis(phosphino)…
Number of citations: 2 www.sciencedirect.com
K Hiroi, T Watanabe, R Kawagishi, I Abe - Tetrahedron: Asymmetry, 2000 - Elsevier
Catalytic asymmetric Pauson–Khand reactions with chiral bidentate phosphines as ligands have been successfully accomplished. The catalytic use of (S)-BINAP as a ligand was …
Number of citations: 123 www.sciencedirect.com
RK Gwinn, AE Boggess, EP Winter, C Nataro - Dalton Transactions, 2022 - pubs.rsc.org
The catalytic activity of a series of [(AuCl)2(μ-PP)] (PP = 1,1′-bis(phosphino)metallocene ligands) compounds in the presence of Na[BArF24] (BArF24 = tetrakis(3,5-bis(trifluoromethyl)…
Number of citations: 3 pubs.rsc.org
X Li - 2013 - rave.ohiolink.edu
… mL, 8.3 mmol) was added into a solution of 5-trimethylsilyl-4-pentyn-1-ol (1.5 mL, 8.3 mmol) and … The reagents of methyl malonyl chloride and 5-trimethylsilyl-4-pentyn-1-ol malonic acid …
Number of citations: 2 rave.ohiolink.edu
J Yan, J Zhu, JJ Matasi… - The Journal of Organic …, 1999 - ACS Publications
… General Procedure I was followed using a solution of 3-phenyl-5-trimethylsilyl-4-pentyn-1-ol (230 mg, 0.99 mmol) in dichloromethane (10 mL), acylate salt 4 (338 mg, 1.00 mmol), and …
Number of citations: 15 pubs.acs.org
JR Góis, AV Popov, T Guliashvili, AC Serra… - RSC …, 2015 - pubs.rsc.org
… 5-Trimethylsilyl-4-pentyn-1-ol (0.68 mL, 3.74 mmol) was added and the mixture was cooled … The further coupling reaction with 5-trimethylsilyl-4-pentyn-1-ol originates PAT-X 1 (Fig. 5). …
Number of citations: 25 pubs.rsc.org
J Sun - 2016 - rave.ohiolink.edu
… Malonate with Two Tetramethylsilane Groups (M5) 5-trimethylsilyl-4-pentyn-1-ol (2.1 mL, 11.7 mmol) and pyridine (0.97 mL, 12.0 mmol) were prepared and then dissolved in CH2Cl2 (…
Number of citations: 2 rave.ohiolink.edu

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